N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)thiophene-2-carboxamide
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
1-Methylimidazole is prepared mainly by two routes industrially. The main one is acid-catalysed methylation of imidazole by methanol. The second method involves the Radziszewski reaction from glyoxal, formaldehyde, and a mixture of ammonia and methylamine .Molecular Structure Analysis
The molecular structure of imidazole compounds is characterized by a five-membered ring, which includes two nitrogen atoms and three carbon atoms .Chemical Reactions Analysis
Imidazole compounds are known for their broad range of chemical and biological properties . They are used in a variety of chemical reactions, including as catalysts and solvents .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties .Scientific Research Applications
Synthesis and Biological Activity
Researchers have synthesized a range of compounds, including thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives, to evaluate their antitumor and antibacterial properties. These compounds have shown significant activity against various cancer cell lines and bacterial strains, indicating their potential as therapeutic agents (Hafez, Alsalamah, & El-Gazzar, 2017).
Electrophysiological Activity
The cardiac electrophysiological effects of N-substituted imidazolylbenzamides and benzene-sulfonamides have been explored, with some compounds demonstrating potency comparable to known selective class III agents in in vitro and in vivo models. This research provides insights into the potential of these compounds for treating arrhythmias (Morgan et al., 1990).
Antibacterial Evaluation
Novel heterocyclic compounds containing a sulfonamido moiety have been synthesized and tested for their antibacterial activity. This work aims to develop new antibacterial agents by exploring the chemical space around the sulfonamido group (Azab, Youssef, & El-Bordany, 2013).
Antitumor Agents
The synthesis of thiophene derivatives and their evaluation as antitumor agents highlights the potential of these compounds to inhibit cancer cell growth. The research underscores the importance of structural modifications to enhance biological activity and develop effective cancer treatments (Sowmya et al., 2018).
Antimicrobial and Antiproliferative Agents
Design and synthesis of N-ethyl-N-methylbenzenesulfonamide derivatives with various biologically active moieties have demonstrated effective antimicrobial and antiproliferative properties. These studies contribute to the discovery of new drugs with potential applications in treating microbial infections and proliferative diseases (Abd El-Gilil, 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-[(1-methylimidazol-4-yl)sulfonylamino]ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O3S2/c1-15-7-10(13-8-15)20(17,18)14-5-4-12-11(16)9-3-2-6-19-9/h2-3,6-8,14H,4-5H2,1H3,(H,12,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQTPOSMIMZKEQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCCNC(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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